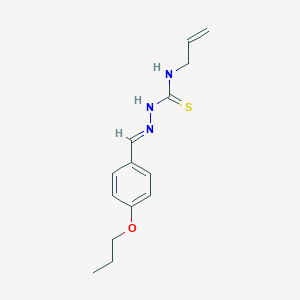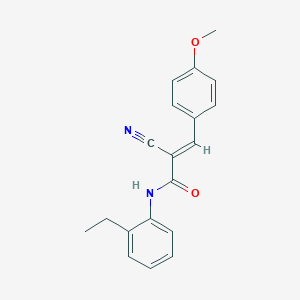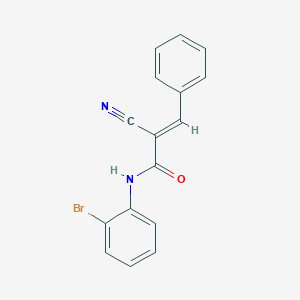
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate, also known as EBCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of quinoline derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities. EBCQ has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate is not fully understood, but it is believed to involve the inhibition of heme detoxification in the parasite. This leads to the accumulation of toxic heme, which ultimately kills the parasite. Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has also been shown to inhibit the activity of heme oxygenase, an enzyme involved in the breakdown of heme in the parasite.
Biochemical and Physiological Effects
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its antimalarial activity, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the mechanisms of action of various biological processes. However, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate. One area of interest is the development of new antimalarial drugs based on the structure of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate. This could involve the synthesis of new derivatives with improved potency and selectivity. Another area of interest is the exploration of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate's potential in the treatment of other diseases, such as cancer and inflammatory diseases. Finally, further studies are needed to establish the safety and efficacy of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate in humans, which could pave the way for its use in clinical settings.
Méthodes De Synthèse
The synthesis of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate involves several steps, starting from the reaction of 4-chloroquinoline-3-carboxylic acid with benzylamine. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate. This method has been optimized to yield high purity and yield of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate, making it a reliable and efficient process for large-scale production.
Applications De Recherche Scientifique
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as an antimalarial agent. Studies have shown that Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has potent activity against Plasmodium falciparum, the parasite responsible for causing malaria. This makes Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate a potential candidate for the development of new antimalarial drugs.
Propriétés
Nom du produit |
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate |
|---|---|
Formule moléculaire |
C19H17ClN2O2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-19(23)15-12-22-18-14(9-6-10-16(18)20)17(15)21-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,21,22) |
Clé InChI |
CXQOLMDNDDUYHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2Cl |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)


![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)


![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)